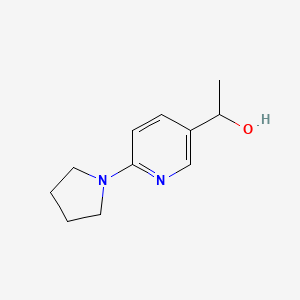

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol

Description

Contextualization within Pyridine (B92270) and Pyrrolidine (B122466) Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery, with nitrogen-containing rings being particularly prominent. mdpi.com The scaffold of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is built upon two such critical heterocyclic systems: pyridine and pyrrolidine.

The pyridine ring is a six-membered aromatic heterocycle that is a cornerstone in the design of pharmaceuticals. nih.govnih.gov Its prevalence is highlighted by the fact that it is the most frequent aza-heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The nitrogen atom in the pyridine ring enhances the molecule's water solubility and provides a site for hydrogen bonding, which is crucial for interactions with biological targets. nih.gov Its stability and small size make it an effective bioisostere for benzene (B151609) and other rings in drug design. nih.gov A wide array of essential medicines, including kinase inhibitors, antivirals, and calcium channel blockers, incorporate a pyridine core. nih.gov

The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is also a highly favored scaffold in pharmaceutical sciences. nih.gov Unlike flat aromatic systems, the non-planar, three-dimensional structure of the pyrrolidine ring allows for a more efficient exploration of pharmacophore space. nih.govresearchgate.net This feature, along with the potential for stereoisomerism, provides a high degree of structural diversity, which is advantageous in designing molecules with specific biological activities. nih.govresearchgate.net The pyrrolidine nucleus is present in numerous FDA-approved drugs and is widely used as a chiral controller and ligand in asymmetric synthesis. nih.gov

The combination of these two heterocyclic systems in one molecule, as seen in this compound, creates a chemical entity with a unique set of physicochemical properties derived from both the aromatic, electron-deficient pyridine ring and the saturated, three-dimensional pyrrolidine ring.

| Feature | Pyridine System | Pyrrolidine System |

| Structure | Six-membered aromatic ring with one nitrogen atom | Five-membered saturated ring with one nitrogen atom |

| Key Properties | Improves water solubility, acts as a hydrogen bond acceptor, stable, bioisosteric to benzene nih.gov | Non-planar 3D structure, allows for stereochemical diversity, explores pharmacophore space efficiently nih.govresearchgate.net |

| Prevalence | Most frequent aza-heterocycle in FDA-approved drugs nih.gov | Among the most common non-aromatic nitrogen heterocycles in FDA-approved drugs nih.gov |

| Role in Molecules | Core scaffold in numerous therapeutic agents nih.govnih.gov | Versatile scaffold for biologically active compounds, chiral auxiliary in synthesis nih.gov |

Strategic Importance of the this compound Scaffold for Advanced Chemical Exploration

The strategic importance of the this compound scaffold lies in its utility as a versatile building block for the synthesis of more complex molecules. The structure possesses several key features that make it valuable for chemical exploration:

Multiple Functionalization Points: The scaffold has distinct reactive sites. The hydroxyl group of the ethanol (B145695) substituent can be modified through esterification, etherification, or oxidation. The pyridine ring can undergo electrophilic or nucleophilic substitution, and the pyrrolidine nitrogen offers a site for further derivatization.

Chiral Center: The carbon atom bearing the hydroxyl group is a chiral center, allowing for the synthesis of stereoisomers. This is particularly important in medicinal chemistry, where different enantiomers of a molecule can exhibit vastly different biological activities. researchgate.net

Combined Properties: The scaffold merges the electronic properties of an aromatic pyridine with the conformational flexibility of a saturated pyrrolidine ring. This combination allows for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity in derivative compounds.

The availability of structurally similar compounds, such as [2-(pyrrolidin-1-yl)pyridin-3-yl]methanol, as building blocks in chemical catalogs underscores the utility of this structural motif in synthetic chemistry. moldb.com The development of new synthetic methodologies that provide access to a wide variety of functionalized heterocycles is critical for expanding the available drug-like chemical space. rsc.org

Overview of Current Research Trajectories for Related Chemical Entities

Research into chemical entities structurally related to this compound spans several areas, primarily focused on medicinal chemistry and agrochemistry. The core structure is being explored as a key component in the design of molecules with specific biological targets.

One major area of investigation is in the development of kinase inhibitors . For example, complex ethanol derivatives incorporating a pyridine ring have been synthesized and evaluated as inhibitors of ROS1 kinase, a target in cancer therapy. tandfonline.com Similarly, piperidine (B6355638) (a six-membered analogue of pyrrolidine) derivatives attached to a pyridine have been designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). mdpi.com

Another research trajectory involves targeting neurodegenerative disorders . Quinoline derivatives bearing a piperidine moiety have been synthesized and tested as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com

In the field of agrochemicals , a structurally related compound, Sulfoxaflor, which contains a 1-(pyridin-3-yl)ethyl moiety, is a commercial insecticide that acts as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). wikipedia.org

The table below summarizes research on compounds that are structurally related to this compound, highlighting the diverse applications of this chemical scaffold.

| Related Compound Class | Core Structural Features | Research Area / Application | Target |

| Pyrimidine-4-yl-ethanol derivatives | Pyridin-3-yl, Ethanol | Oncology | ROS1 Kinase Inhibitor tandfonline.com |

| 2-amino-4-(1-piperidine) pyridine derivatives | Pyridine, Piperidine | Oncology | ALK/ROS1 Dual Inhibitor mdpi.com |

| Quinoline-thiosemicarbazones | Piperidine | Neurodegenerative Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors mdpi.com |

| Sulfoxaflor | 1-(pyridin-3-yl)ethyl | Agrochemicals | Nicotinic Acetylcholine Receptor (nAChR) Agonist wikipedia.org |

This ongoing research demonstrates the broad potential of the this compound scaffold and its derivatives in the discovery of new bioactive molecules. mdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C11H16N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8-9,14H,2-3,6-7H2,1H3 |

InChI Key |

FXSXASZUVJEJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2CCCC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol and Its Structural Analogues

Retrosynthetic Analysis of the 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For this compound, several retrosynthetic disconnections can be envisioned, focusing on the key functional groups and heterocyclic cores.

A primary disconnection can be made at the carbon-carbon bond of the ethanol (B145695) side chain, suggesting a Grignard reaction or a similar nucleophilic addition to a corresponding carbonyl compound. This leads to two main synthons: a pyridyl-anion equivalent and an acetaldehyde (B116499) equivalent, or a pyridyl-aldehyde/ketone and a methyl-anion equivalent.

Another key disconnection involves the C-N bond between the pyridine (B92270) ring and the pyrrolidine (B122466) moiety. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where pyrrolidine displaces a leaving group (such as a halogen) on the pyridine ring.

Finally, the pyridine ring itself can be disconnected, pointing towards established methods for pyridine synthesis, such as the Hantzsch synthesis or other condensation reactions.

These disconnections lead to several potential synthetic pathways, which are explored in the following sections. The choice of a specific route often depends on the availability of starting materials, desired yield, and scalability.

Conventional Synthetic Routes to Pyridine- and Pyrrolidine-Containing Ethanol Derivatives

Conventional synthetic routes typically involve multi-step sequences that allow for the controlled construction of the target molecule from readily available commercial precursors.

The synthesis of pyridine and pyrrolidine-containing ethanol derivatives often begins with functionalized pyridine and pyrrolidine precursors. nih.gov A common strategy involves the construction of the substituted pyridine core, followed by the introduction of the pyrrolidine and ethanol functionalities.

For instance, a plausible route to this compound could start from a commercially available chloropyridine derivative. The synthesis could proceed as follows:

Nucleophilic Aromatic Substitution: A 2-chloro-5-substituted pyridine can be reacted with pyrrolidine to form the 2-(pyrrolidin-1-yl)pyridine (B2521158) intermediate. This reaction is a standard method for introducing amine functionalities onto heterocyclic rings. nih.gov

Functional Group Interconversion: The substituent at the 5-position of the pyridine ring would then need to be converted into an acetyl group. This could be achieved through various methods, such as a Grignard reaction with a suitable electrophile or a palladium-catalyzed cross-coupling reaction.

Reduction: Finally, the acetyl group can be reduced to the desired ethanol functionality using a reducing agent like sodium borohydride.

An alternative multi-step approach could involve building the ethanol side chain on the pyridine ring first, followed by the introduction of the pyrrolidine ring. The choice between these pathways would depend on the compatibility of the functional groups at each step.

| Step | Reaction Type | Reactants | Product |

| 1 | Nucleophilic Aromatic Substitution | 2,5-Dichloropyridine, Pyrrolidine | 5-Chloro-2-(pyrrolidin-1-yl)pyridine |

| 2 | Grignard Reaction | 5-Chloro-2-(pyrrolidin-1-yl)pyridine, Mg, Acetaldehyde | This compound |

| 3 | Reduction (Alternative to Step 2) | 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone, NaBH4 | This compound |

This table presents a hypothetical multi-step synthesis based on common organic reactions.

The transformation of key intermediates is a critical aspect of multi-step syntheses. For example, the conversion of a cyano or carboxyl group on the pyridine ring into the desired ethanol side chain is a common strategy. A pyridyl nitrile can be reacted with a methyl Grignard reagent to form a ketone, which is then reduced to the alcohol. Similarly, a pyridyl carboxylic acid can be converted to an ester, which can then be reacted with a methyl nucleophile. The synthesis of various pyridine-ethanol analogues has been reported through such transformations. researchgate.netgoogle.com

The introduction of the pyrrolidine ring is often achieved through nucleophilic substitution on a halo- or nitro-substituted pyridine. The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the position of the leaving group and the presence of other substituents.

Advanced Synthetic Approaches to this compound

In recent years, advanced synthetic methods have been developed to improve the efficiency, yield, and environmental friendliness of organic syntheses. These approaches are applicable to the synthesis of complex molecules like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. researchgate.net In the context of synthesizing pyridine and pyrrolidine derivatives, microwave assistance can be applied to several steps, including the nucleophilic aromatic substitution to introduce the pyrrolidine ring and the construction of the pyridine ring itself. mdpi.comnih.govresearchgate.net For example, the reaction of a chloropyridine with pyrrolidine can often be completed in minutes under microwave irradiation, whereas it might take several hours with conventional heating. researchgate.net

| Reaction Type | Conventional Heating | Microwave-Assisted | Yield Improvement |

| Pyridine Synthesis | 6-9 hours | 2-7 minutes | 10-20% |

| Nucleophilic Substitution | Several hours | Minutes | Often significant |

This table compares reaction times and yields for conventional versus microwave-assisted synthesis of pyridine derivatives, based on literature findings. researchgate.net

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. ekb.eg This approach offers several advantages, including reduced waste, lower costs, and simplified purification procedures. organic-chemistry.org The synthesis of polysubstituted pyridines is well-suited for MCRs. ekb.egorganic-chemistry.orgnih.gov For instance, a Hantzsch-like pyridine synthesis could potentially be adapted to incorporate the necessary functionalities for this compound in a single step from simple acyclic precursors. While a specific MCR for the target molecule is not explicitly reported, the principles of MCRs provide a promising avenue for its efficient synthesis. nih.gov

| MCR for Pyridine Derivatives | Number of Components | Key Features | Reference |

| Hantzsch Dihydropyridine Synthesis | 4 | Condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. | General Knowledge |

| Bohlmann-Rahtz Pyridine Synthesis | 3 | Reaction of an enamine with an alkynone. | organic-chemistry.org |

| Green Synthesis of Pyridines | 4 | One-pot reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. | researchgate.netnih.gov |

This table summarizes some one-pot multicomponent reactions for the synthesis of pyridine derivatives.

Enantioselective Synthesis for Chiral Resolution and Stereocontrol at the Ethanol Moiety

The ethanol moiety of this compound contains a chiral center, making enantioselective synthesis crucial for obtaining specific stereoisomers. Several strategies can be employed to achieve high enantiomeric purity and control the stereochemistry at this position.

Enzymatic Resolution: A common method for resolving racemic alcohols is through lipase-catalyzed enantioselective acylation. researchgate.net For instance, a racemic mixture of a pyridyl ethanol derivative can be reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) like Candida antarctica lipase (CAL). researchgate.net The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer to form an (R)-acetate), leaving the other enantiomer (e.g., the (S)-alcohol) unreacted. researchgate.net This allows for the separation of the two enantiomers. The reaction rate and efficiency can be influenced by the substrate structure and reaction conditions, such as temperature and solvent. researchgate.net

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. A prochiral ketone precursor to the target alcohol can be modified with a chiral auxiliary to form diastereomers, which can then be separated. For example, a diastereomeric pair could potentially be synthesized by employing a chiral β-ketoester in a Hantzsch-type reaction, followed by separation of the diastereomers via crystallization or chromatography. nih.gov Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target alcohol.

Asymmetric Catalysis: Asymmetric reduction of the corresponding ketone, 6-(pyrrolidin-1-yl)-3-acetylpyridine, using chiral catalysts is a direct and efficient method for obtaining one enantiomer of the alcohol. Catalytic systems employing transition metals like Ruthenium or Rhodium with chiral ligands can facilitate the stereoselective transfer of a hydride from a reducing agent to the ketone, leading to the desired alcohol in high enantiomeric excess.

Diversification Strategies for the Synthesis of Analogues of this compound

The synthesis of analogues of this compound can be achieved by systematically modifying the three main structural components: the pyrrolidine ring, the pyridine nucleus, and the ethanol side chain.

The pyrrolidine moiety is a prevalent core structure in many biologically active molecules and can be synthesized through various methods, allowing for the introduction of diverse substituents. osaka-u.ac.jp

Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for constructing the pyrrolidine ring. osaka-u.ac.jpmdpi.com By varying the components of the azomethine ylide or the dipolarophile, substituted pyrrolidine rings can be generated. mdpi.com

Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method provides access to pyrrolidine skeletons that can be further functionalized. nih.gov

From Acyclic Precursors: Enantioselective synthesis of pyrrolidine derivatives can be achieved through the cyclization of acyclic precursors, offering another route to introduce diversity. mdpi.com

Functionalization of Proline Derivatives: Commercially available and optically pure proline and its derivatives, like 4-hydroxyproline, can serve as starting materials for synthesizing a wide range of substituted pyrrolidines. nih.gov

The table below illustrates potential modifications to the pyrrolidine ring.

| Starting Material Example | Synthetic Strategy | Resulting Analogue Moiety |

| Substituted Pyridine | Photo-promoted ring contraction | Functionalized Pyrrolidine Ring |

| Acyclic Amino Alcohol | Intramolecular cyclization | Substituted Pyrrolidine |

| L-Proline Derivative | Functional group manipulation | Chiral Substituted Pyrrolidine |

| Isatin and Sarcosine | [3+2] Cycloaddition | Spiro-pyrrolidine derivative |

The pyridine ring can be functionalized to generate a wide array of analogues. Strategies include building the ring from acyclic precursors or modifying a pre-existing pyridine ring.

De Novo Synthesis: Substituted pyridines can be synthesized through dehydrogenative condensation reactions of 1,3-amino alcohols with primary or secondary alcohols. sci-hub.st The choice of the alcohol substrates determines the substitution pattern on the resulting pyridine ring, allowing for regioselective synthesis. sci-hub.st

Dearomatization-Functionalization: The pyridine ring can be activated by partial reduction to a dihydropyridine, which can then undergo enantioselective functionalization. nih.govauburn.edu For example, a rhodium-catalyzed asymmetric reductive Heck reaction can introduce aryl, heteroaryl, or vinyl groups at the 3-position of a tetrahydropyridine (B1245486) intermediate. nih.gov

Cycloaddition Reactions: Nitropyridines can act as 2π-partners in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the formation of pyrrolidine or pyrroline (B1223166) rings fused to the pyridine nucleus. mdpi.com

The following table outlines strategies for pyridine nucleus functionalization.

| Starting Material Example | Synthetic Strategy | Resulting Analogue Moiety |

| 1,3-Amino Alcohol + Primary Alcohol | Dehydrogenative condensation | 2,5-Disubstituted Pyridine |

| Pyridine + Arylboronic Acid | Asymmetric carbometalation | 3-Aryl-piperidine (after reduction) |

| 3-Nitropyridine | 1,3-Dipolar cycloaddition | Pyrroline-fused Pyridine |

The hydroxyl group of the ethanol side chain serves as a versatile handle for further chemical modifications. Standard functional group transformations can be applied to create a variety of derivatives.

Esterification and Etherification: The alcohol can be converted into esters or ethers by reacting it with carboxylic acids (or their derivatives) and alkyl halides, respectively.

Oxidation: Oxidation of the secondary alcohol functionality yields the corresponding ketone, 6-(pyrrolidin-1-yl)-3-acetylpyridine. This ketone can then serve as a precursor for other reactions, such as the formation of imines or further carbon-carbon bond formations.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce different functional groups, such as halides, azides, or nitriles.

Chain Extension: The carbon chain of the ethanol moiety can be extended. For example, conversion to an aldehyde followed by a Wittig reaction or Grignard addition can introduce longer carbon chains.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthetic steps leading to this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst is crucial.

For instance, in multi-component reactions like 1,3-dipolar cycloadditions used for forming heterocyclic rings, solvent polarity can significantly impact the reaction yield. researchgate.net A study on a model three-component reaction showed that transitioning from polar protic solvents like methanol (B129727) or ethanol (which gave only trace amounts of product) to a less polar solvent like 1,4-dioxane (B91453) increased the yield to 64%. researchgate.net

Similarly, temperature plays a critical role. Many reactions, particularly those involving the formation of stable aromatic systems, may require heating to proceed at a reasonable rate. For example, a reaction might be conducted in a sealed tube at 100 °C for 18 hours under an inert nitrogen atmosphere to achieve optimal results. researchgate.net The choice of catalyst and its loading are also key variables that need to be fine-tuned to maximize yield and minimize side reactions.

The table below summarizes the effect of solvent on the yield of a model cycloaddition reaction. researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | Methanol | Trace |

| 2 | Ethanol | Trace |

| 3 | THF | 21 |

| 4 | Acetonitrile | 52 |

| 5 | 1,4-Dioxane | 64 |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of the synthetic intermediates and the final product are essential steps to ensure high purity. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatography:

Preparative Thin-Layer Chromatography (TLC): This technique can be used for the purification of small quantities of material, for example, using silica (B1680970) gel as the stationary phase and a mixture of solvents like petroleum ether and ethyl acetate as the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative purposes. Chiral HPLC is particularly important for the separation of enantiomers. mdpi.com For instance, racemic mixtures can be resolved on a chiral stationary phase to obtain the individual enantiomers with high purity and enantiomeric excess. mdpi.com Semi-preparative HPLC can be used to isolate unstable impurities from a crude reaction mixture for structural characterization. nih.gov

Crystallization: Crystallization is a highly effective method for purifying solid compounds. google.com For chiral resolutions, diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent. google.com The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. nih.gov The desired enantiomer can then be recovered by removing the resolving agent.

Distillation: For volatile liquid intermediates or products, distillation, including fractional distillation and distillation under reduced pressure, can be an effective purification method.

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the desired compound from impurities based on their differential solubilities in two immiscible liquid phases.

The choice of purification technique depends on the physical and chemical properties of the compound (e.g., solid vs. liquid, polarity, stability) and the nature of the impurities.

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography)

Silica gel column chromatography is a widely utilized technique for the purification of polar, nitrogen-containing heterocyclic compounds like this compound and its analogues. The principle of this method relies on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) and their subsequent elution with a mobile phase (solvent or solvent mixture). The polarity of the eluent is a crucial parameter that is often optimized to achieve efficient separation.

For pyridine-containing compounds, which are basic in nature, tailing of peaks on the acidic silica gel can be a common issue. This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.

Table 1: Chromatographic Purification of Structural Analogues

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol | Silica Gel | Dichloromethane–methanol (10:1 to 4:1, v/v) | tandfonline.com |

| 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-morpholinoethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol | Silica Gel | Ethyl acetate–methanol (3:1, v/v) | tandfonline.com |

| 2-(6-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | Silica Gel | Ethyl acetate-methanol (4:1, v/v) | tandfonline.com |

| 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | Silica Gel | Ethyl acetate-methanol (2:1, v/v) | tandfonline.com |

| Benzyl 3-oxo-2-(2-oxo-1,2-dihydropyridin-1-yl)-3-phenyl-propanoate | Silica Gel | 0–20% Ethyl acetate/hexanes | nih.gov |

| Pyridone 5 | Silica Gel | 0–100% Ethyl acetate/hexanes | nih.gov |

Recrystallization and Crystallization Protocols

Recrystallization is a powerful purification technique for solid compounds, which relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The process typically involves dissolving the crude product in a hot solvent to form a saturated solution, followed by slow cooling to allow the formation of pure crystals of the desired compound, while the impurities remain in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For polar compounds like this compound, polar protic solvents such as ethanol, isopropanol (B130326), and water, or polar aprotic solvents like acetonitrile, are often good candidates. Mixed solvent systems, such as ethanol-water, can also be employed to fine-tune the solubility characteristics.

A patent for the preparation of chiral pyrrolidine-2-yl-methanol derivatives, which are structurally related to the target compound, describes purification by crystallization in a polar protic solvent like aqueous isopropanol or n-propanol, with further purification achievable through recrystallization from a polar aprotic solvent such as acetonitrile. google.com Another example shows the recrystallization of (S)-piperidine-2-ethanol from diethyl ether. googleapis.com The antihistamine drug Metdilazine, a pyrrolidine derivative, is recrystallized from ethanol. nih.gov

The following table summarizes recrystallization protocols for structural analogues, providing insights into suitable solvent systems.

Table 2: Recrystallization Protocols for Structural Analogues

| Compound Class/Specific Compound | Solvent(s) | Protocol Notes | Reference |

|---|---|---|---|

| Chiral pyrrolidine-2-yl-methanol derivatives | Aqueous isopropanol or n-propanol | Initial crystallization from a polar protic solvent. | google.com |

| Chiral pyrrolidine-2-yl-methanol derivatives | Acetonitrile | Further purification by recrystallization from a polar aprotic solvent. | google.com |

| (S)-piperidine-2-ethanol | Diethyl ether | Recrystallization of the purified salt. | googleapis.com |

| Metdilazine | Ethanol | Final purification step in the synthesis. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol would display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic current. The proton at position 2 of the pyridine ring would likely be the most downfield, appearing as a doublet. The proton at position 4 would be a doublet of doublets, and the proton at position 5 would be a doublet.

The methine proton of the ethanol (B145695) group (-CH(OH)-) would resonate as a quartet, coupled to the adjacent methyl protons. Its chemical shift would be influenced by the neighboring hydroxyl group. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton. The protons of the pyrrolidine (B122466) ring would show more complex patterns. The methylene (B1212753) groups adjacent to the nitrogen atom are expected to be deshielded and would appear as triplets, while the other two methylene groups would also present as a multiplet, likely in the upfield region of the spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | 8.0 - 8.2 | d | ~2.5 |

| Pyridine H-4 | 7.5 - 7.7 | dd | ~8.5, 2.5 |

| Pyridine H-5 | 6.3 - 6.5 | d | ~8.5 |

| Ethanol -CH(OH) | 4.7 - 4.9 | q | ~6.5 |

| Ethanol -CH₃ | 1.4 - 1.6 | d | ~6.5 |

| Pyrrolidine -NCH₂ | 3.4 - 3.6 | t | ~6.5 |

| Pyrrolidine -CH₂ | 1.9 - 2.1 | m | - |

| Ethanol -OH | Variable | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons would appear in the aromatic region (δ 105-160 ppm). The carbon atom attached to the pyrrolidine nitrogen (C-6) would be significantly downfield. The carbon bearing the ethanol substituent (C-3) and the other pyridine carbons (C-2, C-4, C-5) would have distinct chemical shifts.

The carbinol carbon (-CH(OH)-) would resonate in the range of δ 60-70 ppm, while the methyl carbon (-CH₃) would be found in the upfield region (δ 20-30 ppm). For the pyrrolidine ring, the carbons adjacent to the nitrogen would be deshielded and appear around δ 47 ppm, with the other carbons appearing further upfield around δ 25 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 145 - 148 |

| Pyridine C-3 | 135 - 138 |

| Pyridine C-4 | 130 - 133 |

| Pyridine C-5 | 106 - 108 |

| Pyridine C-6 | 158 - 160 |

| Ethanol -CH(OH) | 65 - 70 |

| Ethanol -CH₃ | 23 - 26 |

| Pyrrolidine -NCH₂ | 46 - 48 |

| Pyrrolidine -CH₂ | 24 - 26 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent protons on the pyridine ring (H-4 with H-5), and between the methine and methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the methine proton to the carbinol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, correlations would be expected from the pyridine proton H-2 to carbons C-3 and C-4, and from the ethanol methine proton to the pyridine carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for determining the preferred conformation of the molecule, for example, by observing correlations between the protons of the pyrrolidine ring and the pyridine ring.

Stereochemical Elucidation via NMR Techniques

Since this compound contains a chiral center at the carbinol carbon, NMR spectroscopy can be employed to determine its stereochemistry. A common method involves the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By forming esters with the (R) and (S) enantiomers of Mosher's acid, two diastereomers are produced. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, particularly for the protons near the chiral center. By analyzing these chemical shift differences (Δδ), the absolute configuration of the alcohol can be determined. amazonaws.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic pyrrolidine and ethanol groups would appear in the 2850-3100 cm⁻¹ region.

The C=C and C=N stretching vibrations of the pyridine ring are expected to produce characteristic absorptions in the 1400-1600 cm⁻¹ range. The C-N stretching of the pyrrolidine-pyridine bond would likely be observed around 1340-1360 cm⁻¹. Finally, the C-O stretching vibration of the secondary alcohol would give a strong band in the 1050-1150 cm⁻¹ region.

Predicted IR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 |

| C-N Stretch (Aryl-Amine) | 1340 - 1360 |

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 |

An extensive search for scientific literature and spectroscopic data on the chemical compound This compound reveals a significant lack of published research specifically detailing its advanced characterization. Despite searching for data across various analytical techniques as specified, no dedicated studies with detailed experimental findings for this particular molecule could be located.

The search for applications and data related to Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this compound did not yield specific results.

While research exists for structurally related compounds—such as other pyrrolidine or pyridine derivatives—the explicit instructions to focus solely on This compound prevent the inclusion of data from these analogs. Information on compounds like 6-(pyrrolidin-1-yl)pyridin-3-ol (B13521321) or more complex structures containing a pyrrolidin-pyridin moiety is available but does not directly apply to the target molecule.

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the primary research data for this specific compound does not appear to be available in the public domain based on the conducted searches.

Computational Chemistry and Molecular Modeling of 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of a molecule. For 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol, DFT calculations, often using a basis set such as B3LYP/6-311+G(2d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

These calculations help in understanding the stability derived from charge delocalization and intramolecular interactions. The results from DFT studies provide a foundation for further analysis, such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, to predict the molecule's reactivity and interaction sites. researchgate.netrsc.org

| Computational Parameter | Typical Information Obtained | Significance for this compound |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D conformation of the molecule. |

| Total Energy | Absolute energy of the molecule in its ground state | Allows for comparison of stability between different isomers or conformations. |

| Dipole Moment | Magnitude and direction of molecular polarity | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Vibrational Frequencies | Calculated IR and Raman spectra | Helps in the interpretation of experimental spectroscopic data. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive and less stable. wikipedia.org For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrrolidine (B122466) and pyridine (B92270) rings, while the LUMO is distributed over areas that can accept electrons. researchgate.netwuxibiology.com

| Orbital | Energy (Illustrative) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO | A larger gap indicates higher stability and lower chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They indicate sites that are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They often correspond to hydrogen bond donor sites. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral charge.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are prime sites for electrophilic interactions and hydrogen bonding. Positive potential would be expected around the hydrogen atom of the hydroxyl group. nih.gov This information is crucial for understanding intermolecular interactions, including those with biological receptors.

Non-covalent interactions (NCIs) play a critical role in supramolecular chemistry and biological systems. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern molecular recognition and crystal packing. NCI analysis, often visualized using tools like Hirshfeld surface analysis, helps to identify and characterize these weak interactions within a molecular structure. acs.org

For this compound, NCI analysis can reveal how individual molecules interact with each other in a solid state or in solution. For instance, it can identify potential hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov Understanding these interactions is fundamental to predicting the physical properties of the compound and its ability to bind to a target protein.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode at the active site of a target protein. biointerfaceresearch.comnih.gov

A crucial first step in molecular docking is the preparation of the protein receptor and the identification of its active site. The three-dimensional structure of the target protein is often obtained from databases like the Protein Data Bank (PDB). physchemres.org The protein structure must be prepared by adding hydrogen atoms, assigning correct bond orders, and removing water molecules that are not critical for binding. physchemres.org

The active site, or binding pocket, is the region of the protein where the ligand binds. mdpi.com This site is often identified based on the location of a co-crystallized ligand in an experimental structure. mdpi.com A receptor grid is then generated, which defines the volume of the active site where the docking algorithm will search for favorable ligand poses. The grid box is typically centered on the known active site or a predicted binding pocket. physchemres.orgmdpi.comnih.gov The properties of the active site, such as its size, shape, and the physicochemical characteristics of its amino acid residues, are mapped onto this grid, preparing it for the docking of ligands like this compound. nih.govnih.gov

Ligand Conformation Generation and Docking Algorithms

The three-dimensional (3D) structure of a ligand is paramount to its biological activity, as it dictates how the molecule fits into the binding site of a target protein. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Ligand conformation generation is the computational process of exploring this conformational space to produce a representative set of low-energy, sterically feasible 3D structures.

Once an ensemble of ligand conformations is generated, molecular docking algorithms are employed to predict the preferred orientation of the ligand when bound to a target protein. These algorithms systematically place the generated conformers into the protein's active site, evaluating the geometric and energetic complementarity of each pose. This process is akin to solving a complex "lock and key" puzzle, where the ligand is the key and the protein's binding site is the lock. mdpi.com

The process can be broken down into two main components:

Sampling: This involves generating a large number of possible ligand orientations and conformations within the binding pocket. Exhaustive conformational sampling is crucial to ensure that the experimentally observed binding mode is not missed. nih.gov

Scoring: Each generated pose is evaluated by a scoring function that estimates the binding affinity. The goal is to distinguish the correct binding pose from a vast number of incorrect ones. nih.gov

Various docking programs utilize different algorithms for sampling and scoring. For example, AutoDock is a widely used program that performs an exhaustive conformational sampling to generate an ensemble of docked conformations for a ligand molecule. nih.gov Other software suites like the Schrödinger Suite (using ConfGen) and SYBYL (with its CScore module) also provide robust tools for these tasks. nih.govnih.gov The choice of algorithm can influence the accuracy of the docking results, and often, multiple algorithms are used to build confidence in the predicted binding mode.

Scoring Function Evaluation and Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to rapidly estimate the binding free energy of a ligand-protein complex. A lower score typically indicates a more favorable binding affinity. There are numerous scoring functions available, each employing different algorithms and parameter sets, which can be broadly classified into force-field-based, empirical, and knowledge-based functions.

Examples of commonly used scoring functions include:

LigScore, PLP, PMF, LUDI: Implemented in the LigFit module of Cerius2. nih.gov

F-Score, G-Score, D-Score, ChemScore: Implemented in the CScore module of SYBYL. nih.gov

AutoDock scoring function: A widely used force-field-based function. nih.gov

X-Score, DrugScore: Stand-alone scoring functions known for their good performance in reproducing binding affinities. nih.gov

No single scoring function is perfectly accurate for all protein-ligand systems. Therefore, a common strategy is to use a "consensus scoring" approach, where a docked pose is evaluated with several different scoring functions. A pose that consistently ranks highly across multiple functions is more likely to be a correct prediction. Studies have shown that combining two or three high-performing scoring functions can improve the success rate of identifying the correct binding pose to nearly 80% or higher. nih.gov The ultimate goal is to find a scoring function or a combination of functions that shows a strong correlation with experimentally determined binding affinities (e.g., Ki or IC50 values). nih.gov

| Scoring Function | Predicted Binding Affinity (Hypothetical -kcal/mol) | Correlation with Experimental Data (Hypothetical R²) | Classification |

|---|---|---|---|

| X-Score | -9.5 | 0.68 | Knowledge-Based/Empirical |

| PLP | -8.9 | 0.62 | Empirical |

| ChemScore | -9.1 | 0.59 | Empirical |

| AutoDock Vina | -9.8 | 0.65 | Force-Field/Empirical |

| Consensus Score (Average) | -9.3 | 0.72 | Consensus |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. mdpi.com

Ligand-Based Pharmacophore Model Generation

When the 3D structure of the target protein is unknown, but a set of active ligand molecules is available, a ligand-based pharmacophore model can be developed. mdpi.com This approach is based on the principle that molecules binding to the same target likely share common chemical features arranged in a similar spatial geometry. mdpi.com

The process involves:

Generating multiple conformations for each active ligand in the training set.

Aligning the molecules and identifying the common chemical features that are present in all or most of the active compounds.

Defining the spatial relationships (distances and angles) between these features to create a 3D hypothesis. nih.gov

For a molecule like this compound, a potential pharmacophore model would likely include features corresponding to its key functional groups: a hydrogen bond donor/acceptor (hydroxyl group), a hydrogen bond acceptor (pyridine nitrogen), a hydrophobic feature (pyrrolidine ring), and an aromatic ring feature (pyridine ring). nih.gov

Structure-Based Pharmacophore Model Generation

If the 3D structure of the target protein-ligand complex is available, a structure-based pharmacophore model can be generated. mdpi.com This method is generally more accurate as it is derived directly from the known interactions within the binding site. mdpi.com The features of the model correspond to the specific interaction points between the ligand and the protein residues. For example, a hydrogen bond acceptor feature in the pharmacophore would be placed where the ligand accepts a hydrogen bond from a protein residue. This approach also allows for the inclusion of "exclusion volumes," which represent regions of the binding site occupied by the protein, helping to filter out molecules that would clash with the receptor. mdpi.commdpi.com

Virtual Database Screening for Novel Scaffolds and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds, such as the ZINC, Maybridge, or MDPI databases. nih.govnih.gov This process, known as virtual screening, rapidly filters millions of molecules to identify those that match the pharmacophoric features of the query. researchgate.net

The molecules that match the pharmacophore model are considered "hits." These hits can then be subjected to further filtering steps, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction, to prioritize the most promising candidates for experimental testing. mdpi.comnih.gov A key advantage of this approach is its ability to identify "scaffold hops"—molecules that have a different core chemical structure (scaffold) from the original ligands but still present the necessary pharmacophoric features for biological activity. researchgate.netresearchgate.net This allows for the discovery of novel chemical series with potentially improved properties. researchgate.netnih.gov

| Database | Number of Compounds Screened | Pharmacophore Hits | Hits after Docking Filter | Final Hits for Synthesis |

|---|---|---|---|---|

| ZINC Drug-Like | 1,500,000 | 12,540 | 210 | 15 |

| Maybridge HitFinder | 14,400 | 350 | 45 | 5 |

| Internal Corporate Database | 500,000 | 4,800 | 98 | 8 |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a compound, providing crucial insights early in the drug discovery process. These predictive tools help to identify potential liabilities and guide the optimization of molecules to achieve a desirable therapeutic profile. For this compound, computational methods can forecast its behavior within a biological system.

Computational Assessment of Drug-Likeness and Physiochemical Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on established guidelines like Lipinski's Rule of Five, which identifies key physicochemical characteristics common among successful oral medications. bohrium.com Computational tools can rapidly calculate these properties based on the molecular structure of this compound.

The predicted physicochemical properties suggest that the compound generally adheres to Lipinski's guidelines, indicating a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate lipophilicity (LogP) are within the ranges typically associated with good absorption and distribution. The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets and influences its solubility.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C11H16N2O | N/A |

| Molecular Weight | 192.26 g/mol | ≤ 500 |

| LogP (Lipophilicity) | ~1.5 - 2.0 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~36.9 Ų | ≤ 140 Ų |

| Rotatable Bonds | 2 | ≤ 10 |

Prediction of Theoretical Metabolic Pathways and Sites

Computational models can predict the metabolic fate of a compound by identifying sites susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com For this compound, several metabolic transformations can be theoretically postulated based on its functional groups.

The primary sites of metabolism are likely the pyrrolidine ring, the ethanol (B145695) side chain, and the pyridine ring.

Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety is a common site for CYP-mediated oxidation. pharmablock.com This can lead to hydroxylation at the C2 or C3 position, potentially followed by further oxidation to form a lactam. N-dealkylation, while possible, is less likely for a cyclic amine.

Metabolism of the Ethanol Side Chain: The primary alcohol of the ethanol group is a prime candidate for oxidation. Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) could sequentially oxidize it to the corresponding aldehyde and then to a carboxylic acid. Alternatively, the hydroxyl group could undergo Phase II metabolism through glucuronidation, forming a more water-soluble conjugate for excretion.

Oxidation of the Pyridine Ring: The pyridine ring can undergo N-oxidation to form a pyridine N-oxide, a common metabolic pathway for pyridine-containing compounds that often serves as a detoxification route. researchgate.net Hydroxylation at one of the carbon atoms of the pyridine ring is also a possibility. nih.gov

These predicted pathways highlight the compound's potential for extensive metabolism, which would facilitate its clearance from the body.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed, time-resolved information on the behavior of molecular systems, offering insights that are often inaccessible through experimental methods alone. youtube.comnih.gov

For this compound, MD simulations can be employed for two primary purposes:

Conformational Analysis: Small molecules are not static but exist as an ensemble of different conformations due to the rotation around single bonds. MD simulations can explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in water). oup.com This analysis helps identify the most stable, low-energy conformations, which are often the ones that are biologically active. Key areas of flexibility in this molecule include the bond connecting the ethanol group to the pyridine ring and the bond connecting the pyrrolidine ring to the pyridine. Understanding the preferred spatial arrangement of these groups is crucial for predicting how the molecule will interact with a biological target.

Binding Dynamics: If a protein target for this compound is known, MD simulations can be used to model the process of ligand binding and the stability of the resulting protein-ligand complex. researchgate.netnih.gov By placing the molecule in the active site of the target protein, simulations can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. aalto.fi This provides a dynamic view of the binding process, helping to rationalize the compound's affinity and selectivity and guiding the design of more potent analogs. rsc.org

Structure Activity Relationship Sar Studies of 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol Derivatives

Rational Design and Synthesis of SAR Libraries

The rational design of derivatives based on the 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol scaffold involves a methodical approach to chemical modification. The core structure presents three primary regions for alteration: the pyrrolidine (B122466) ring, the pyridine (B92270) moiety, and the ethanol (B145695) side chain. Synthetic strategies are developed to create libraries of compounds where each of these regions is systematically varied.

Systematic Substituent Variations on the Pyrrolidine Ring

Key modifications and findings include:

Stereochemistry: The stereogenicity of the carbons in the pyrrolidine ring is a critical factor. Different stereoisomers can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins. nih.gov For instance, studies on related pyrrolidine-containing compounds have shown that a cis-configuration of substituents can be preferred over a trans orientation for optimal activity. nih.gov

Substitution and Basicity: The nitrogen atom of the pyrrolidine ring imparts basicity to the scaffold. nih.gov Introducing substituents, particularly at the C-2 position, can alter this basicity, which may be crucial for forming salt bridges or hydrogen bonds with the biological target. nih.gov

Ring Functionalization: The introduction of various functional groups (e.g., hydroxyl, alkyl, or aryl groups) on the pyrrolidine ring allows for probing the steric and electronic requirements of the binding pocket. This functionalization is often achieved by starting with optically pure precursors like proline or 4-hydroxyproline.

Strategic Modifications on the Pyridine Moiety

The pyridine ring serves as a central scaffold, and its electronic properties and substitution pattern are pivotal for biological activity. Pyridine is a common heterocycle in FDA-approved drugs due to its ability to engage in pi-stacking interactions, form hydrogen bonds, and improve aqueous solubility. nih.gov

Strategic modifications to the pyridine ring often involve:

Substitution at Ortho- and Meta-positions: Introducing various substituents on the pyridine ring can modulate the electronic distribution and steric profile of the molecule. For example, in a series of 2,6-disubstituted pyridine derivatives, the nature of the substituents was found to be critical for their inhibitory activity.

Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine) is a common strategy to explore the impact of the heteroatom's position and number on activity. nih.govresearchgate.net Studies on related kinase inhibitors have shown that a pyrimidine core can be favored over a pyridine ring for potent inhibition. researchgate.net

Fusion of Additional Rings: Creating fused ring systems, such as pyrrolopyridines, can enhance rigidity and introduce new interaction points. nih.govnih.govresearchgate.net

Exploration of Different Side Chain Linkers and Terminal Groups

The 1-ethanol side chain at the 3-position of the pyridine ring is a critical vector for exploring interactions with the target protein. Modifications in this region can significantly impact binding affinity and selectivity.

Key areas of exploration include:

Linker Length and Rigidity: Varying the length of the alkyl chain or introducing rigid elements (e.g., double bonds, rings) can help determine the optimal distance and orientation for the terminal group to interact with its binding site.

Terminal Functional Groups: The terminal hydroxyl group of the ethanol side chain is a prime candidate for modification. Replacing it with other hydrogen bond donors/acceptors (e.g., amines, amides, carboxylic acids) or hydrophobic groups can profoundly affect biological activity.

Chirality: The chiral center at the carbon bearing the hydroxyl group in this compound means that the (R) and (S) enantiomers can have different potencies, highlighting the importance of stereochemistry in target recognition.

Correlation of Structural Diversity with In Vitro Biological Activity Profiles

The synthesized libraries of compounds are typically screened in a panel of in vitro biological assays to correlate structural changes with activity. This process allows for the identification of trends and the development of a robust SAR. For instance, in studies of related diarylureas targeting the CB1 receptor, modifications at the 2-pyrrolidinyl position on the pyridine ring led to significant changes in potency. acs.org

Below is a hypothetical data table illustrating how SAR data for derivatives of this compound might be presented, assuming they are inhibitors of a target kinase.

| Compound | R1 (Pyrrolidine Sub.) | R2 (Pyridine Sub.) | Side Chain (at position 3) | Kinase IC50 (nM) |

|---|---|---|---|---|

| 1 | H | H | -(CH(OH)CH3) | 150 |

| 2 | (3S)-OH | H | -(CH(OH)CH3) | 75 |

| 3 | H | 5-F | -(CH(OH)CH3) | 90 |

| 4 | H | H | -(CH2CH2OH) | 300 |

| 5 | H | H | -(C(O)NHCH3) | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Elements Critical for Biological Potency

Through analysis of the SAR data, key pharmacophoric elements—the essential spatial and electronic features required for biological activity—can be identified. For the this compound scaffold, these elements might include:

A Hydrogen Bond Donor/Acceptor: The nitrogen in the pyridine ring and the oxygen in the ethanol side chain can act as crucial hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site of the target protein.

A Basic Nitrogen Center: The pyrrolidine nitrogen often provides a basic center that can form an ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target.

A Hydrophobic Pocket Occupant: The pyrrolidine ring itself, being aliphatic, can fit into a hydrophobic pocket, contributing to binding affinity. The nature and substitution on this ring can fine-tune this interaction.

An Aromatic Core: The pyridine ring serves as a rigid scaffold to correctly orient the other functional groups and can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling

Once sufficient SAR data is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These computational models use statistical methods to correlate the chemical structures of the compounds with their biological activities. 3D-QSAR studies, for example, can define biophoric and secondary sites, such as H-acceptors, H-donors, and hydrophobic regions. nih.gov

The development of a QSAR model for this series would involve:

Data Set Preparation: Assembling a diverse set of synthesized analogs with their corresponding in vitro activity data.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters.

Model Building: Using statistical techniques like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

A successful QSAR model can be a powerful tool for predicting the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

In Vitro Biological Activity and Mechanistic Investigations of 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol

In Vitro Enzyme and Receptor Inhibition Assays

The inhibitory potential of chemical compounds against various enzymes is a cornerstone of drug discovery. The pyridine (B92270) and pyrrolidine (B122466) moieties present in 1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol are known to interact with several key biological targets.

While no specific data exists for the kinase inhibitory activity of this compound, pyridine and pyrrolidine scaffolds are common in kinase inhibitors.

WEE1 Kinase: WEE1 is a critical regulator of the G2/M cell cycle checkpoint. Its inhibition can lead to mitotic catastrophe in cancer cells, making it a promising therapeutic target. Many WEE1 inhibitors feature heterocyclic ring systems, though specific data for the compound is unavailable.

ROS1 Kinase: ROS1 is a receptor tyrosine kinase, and its aberrant activation is implicated in some cancers. The development of ROS1 inhibitors often involves molecules with nitrogen-containing heterocyclic structures.

Akt2: Akt2 is a serine/threonine kinase that plays a crucial role in cell survival and metabolism. The discovery of Akt inhibitors has included a wide range of chemical scaffolds, some of which contain pyridine or pyrrolidine rings.

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is an active area of research.

Table 1: Examples of Pyridine and Pyrrolidine-Containing Kinase Inhibitors (Note: This table provides examples of related compounds and does not represent data for this compound)

| Kinase Target | Example Inhibitor Class | Representative IC₅₀ Values |

| ASK1 | Pyridin-2-yl ureas | 1.55 ± 0.27 nM for a potent analog mdpi.com |

| PDK-1 | Benzo[c] nih.govmdpi.comnaphthyridin-4-ylamines | Potent and selective inhibition reported nih.gov |

| GAK | Isothiazolo[4,3-b]pyridines | Activity is sensitive to substitution patterns mdpi.com |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of Alzheimer's disease. While there is no specific cholinesterase inhibition data for this compound, various pyridine and pyrrolidine derivatives have been investigated for this activity. For instance, a series of pyridine derivatives with carbamic or amidic functions were synthesized and shown to act as cholinesterase inhibitors nih.gov.

Table 2: Cholinesterase Inhibition by Structurally Related Compounds (Note: This table provides examples of related compounds and does not represent data for this compound)

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |

| Pyridine derivatives with carbamic function | Human AChE | 0.153 ± 0.016 µM for the most potent compound | nih.gov |

| Pyridine derivatives with carbamic function | Human BChE | 0.828 ± 0.067 µM for the most potent compound | nih.gov |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE and BChE | Promising efficacy reported | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a target for antimicrobial and anticancer agents. nih.govnih.gov Although no studies have specifically reported the DHFR inhibitory activity of this compound, the development of DHFR inhibitors has included a wide variety of heterocyclic compounds. mdpi.com

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Both COX-1 and COX-2 isoforms are therapeutic targets. nih.govnih.gov While specific COX inhibition data for this compound is not available, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their inhibitory activity against cyclooxygenases. nih.gov

Table 3: COX Inhibition by Structurally Related Pyrrolo-Pyridine Derivatives (Note: This table provides examples of related compounds and does not represent data for this compound)

| Compound Class | Target Enzyme | Reported Activity | Reference |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 and COX-2 | Potentially inhibited both isoforms with IC₅₀ values similar to meloxicam | nih.gov |

In Vitro Antimicrobial Activity Assessments

The pyridine and pyrrolidine rings are present in numerous compounds with antimicrobial properties.

There is no specific information available on the antibacterial spectrum or MIC values for this compound. However, the broader classes of pyridine and pyrrolidine derivatives have been extensively studied for their antimicrobial effects. For example, some pyridine compounds have shown excellent antibacterial activity against strains like S. aureus, E. faecalis, E. coli, and P. aeruginosa with MICs ranging from 31.25 to 62.5 μg/mL nih.gov. The antimicrobial activity of such compounds is often influenced by the nature and position of substituents on the heterocyclic rings.

Table 4: Examples of Antimicrobial Activity of Pyridine and Pyrrolidine Derivatives (Note: This table provides examples of related compounds and does not represent data for this compound)

| Compound Class | Bacterial Strain(s) | Reported MIC (μg/mL) | Reference |

| Pyridine derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | nih.gov |

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis | Moderate activity reported | nih.gov |

| Gemini QAS derivatives of 1,4:3,6-dianhydro-l-iditol with decyl residues | C. albicans, C. glabrata | 16-32 | mdpi.com |

| Gemini QAS derivatives of 1,4:3,6-dianhydro-l-iditol with decyl residues | E. coli | 32 | mdpi.com |

| Gemini QAS derivatives of 1,4:3,6-dianhydro-l-iditol with decyl residues | S. aureus | 8 | mdpi.com |

Antifungal Efficacy

No specific studies detailing the antifungal efficacy of this compound were identified. Research into related pyridine carboxamide derivatives has shown that some of these compounds exhibit antifungal activity against various plant pathogens, such as Botrytis cinerea, by potentially inhibiting enzymes like succinate (B1194679) dehydrogenase. nih.gov However, direct evidence of the antifungal properties of this compound is not available.

Efflux Pump Inhibitory Effects in Bacterial Strains

There is no published research specifically investigating the capacity of this compound to act as an efflux pump inhibitor in bacterial strains. The inhibition of efflux pumps is a recognized strategy to overcome multidrug resistance in bacteria. nih.govfrontiersin.orgnih.gov Studies have been conducted on various chemical classes, including some natural alkaloids containing piperidine (B6355638) moieties, which have shown potential to inhibit efflux pumps like the NorA pump in Staphylococcus aureus. nih.gov However, the specific activity of this compound in this context remains uninvestigated.

Antituberculosis Activity in Mycobacterial Cultures

Specific data on the antituberculosis activity of this compound against Mycobacterium tuberculosis cultures is not present in the current scientific literature. Phenotypic screening of compound libraries has identified various novel chemical entities, including some pyridine carboxamide analogues, with activity against M. tuberculosis. nih.govnih.gov These studies provide a basis for the potential of pyridine-containing scaffolds in tuberculosis drug discovery, but experimental results for this compound are absent.

In Vitro Cytotoxicity Evaluation in Mammalian Cell Lines (e.g., Cancer Cell Lines, HepG2)

No specific studies on the in vitro cytotoxicity of this compound in mammalian cell lines such as HepG2 or other cancer cell lines have been reported. Cytotoxicity evaluation is a critical step in the preclinical assessment of any compound. nih.govmdpi.com While general methodologies for assessing the cytotoxicity of organic compounds and related alkaloids in cell lines like HepG2 are well-established, specific IC50 or MTC (Maximum Tolerated Concentration) values for this compound are not available. nih.govresearchgate.netmdpi.com

Investigation of Molecular Mechanisms of Action in Cellular Models

Target Protein Binding and Engagement Studies (in vitro)

There is no available research on the specific molecular targets or protein binding interactions of this compound. The identification of a compound's binding mode to its protein target is crucial for understanding its mechanism of action and for further optimization. nih.govnih.govsemanticscholar.org For instance, other novel pyridin-2-yl urea (B33335) inhibitors have been studied for their binding to targets like Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov However, similar target engagement and binding free energy studies for this compound have not been published.

Cellular Pathway Modulation Analysis (in vitro)

Information regarding the effects of this compound on cellular pathways is currently unavailable. Studies on other pyridine-based compounds have explored their ability to modulate specific pathways, such as the inhibition of the classical complement pathway by certain 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide derivatives. researchgate.net However, no such cellular pathway analysis has been documented for this compound.

Future Directions and Perspectives for Research on 1 6 Pyrrolidin 1 Yl Pyridin 3 Yl Ethanol

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are not always environmentally benign. nih.govresearchgate.net Future research should prioritize the development of green chemistry approaches for the synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol. This includes the use of environmentally friendly solvents, catalysts, and energy sources. researchgate.net Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have already shown promise in the efficient and sustainable production of other pyridine-containing molecules. researchgate.netnih.gov Adopting these methods could lead to higher yields, reduced reaction times, and a minimized environmental footprint. nih.gov A key focus will be on designing synthetic routes that are not only efficient but also inherently safer, moving away from hazardous reagents and intermediates. acs.org

| Green Chemistry Technique | Potential Advantage for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. nih.gov |

| One-Pot Multicomponent Reactions | Increased efficiency and atom economy. nih.gov |

| Use of Green Catalysts | Recyclable and less toxic reaction pathways. nih.gov |

| Environmentally Friendly Solvents | Reduced pollution and health hazards. nih.gov |

Advanced Computational Design of Next-Generation Analogues